N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H20N4O4S2 and its molecular weight is 444.52. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Compounds containing 1,3,4-oxadiazole structures have been synthesized and evaluated for their anticancer activities against a variety of cancer cell lines. For instance, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity. These compounds were tested against breast cancer (MCF-7), lung cancer (A549), colon cancer (Colo-205), and ovarian cancer (A2780) cell lines, with some derivatives showing higher activities than the reference drug etoposide (Ravinaik et al., 2021).
Antibacterial and Antimicrobial Activity
The synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide has been carried out, with the compounds showing moderate to high antibacterial activity against both Gram-negative and Gram-positive bacteria. This highlights the potential of such compounds in developing new antibacterial agents (Khalid et al., 2016).
Antitubercular Agents
Pyrrolyl 1,3,4-oxadiazole benzothioate derivatives have been synthesized and evaluated for their antitubercular activity. These studies involved pharmacophore hypothesis and Surflex-Docking studies to understand the structure-activity relationship, with many compounds showing moderate to good antitubercular activity. Such research aids in the development of potential leads for novel InhA inhibitors, an enzyme target in Mycobacterium tuberculosis (Joshi et al., 2015).
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been reported to have target selectivity .
Mode of Action
The 1,3,4-oxadiazole moiety is a heterocyclic compound that is often found in drugs and has various biological activities . The methylsulfanyl groups could potentially participate in redox reactions or act as leaving groups, enabling the compound to interact with its targets.
Biochemical Pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Both pyrrolidine and 1,3,4-oxadiazole derivatives have been found to have diverse biological activities .
Action Environment
Environmental factors such as pH and temperature could potentially affect the compound’s stability and activity. For example, boronic acids and their esters, which are structurally similar to the compound, are known to be only marginally stable in water .
Properties
IUPAC Name |
N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-29-17-7-3-2-6-16(17)19-22-23-20(28-19)21-18(25)14-8-10-15(11-9-14)30(26,27)24-12-4-5-13-24/h2-3,6-11H,4-5,12-13H2,1H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKVWQZGGMFEIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.